4-Ethylthiazole-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

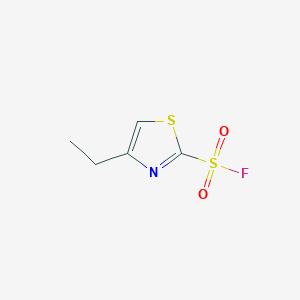

4-Ethylthiazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2173998-91-7 . It has a molecular weight of 195.24 . The IUPAC name for this compound is this compound . It is a liquid in its physical form .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3 . The InChI key is YHCFLFYHQDHVNC-UHFFFAOYSA-N .

Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Applications De Recherche Scientifique

Fluorine Removal from Water

Background: A large amount of fluorine-containing wastewater is generated due to rapid industrial development. Excessive fluoride content in water poses risks to both ecological security and human health. While fluoride is essential in trace amounts for human health (e.g., preventing caries and aiding mineralization), excessive intake can lead to dental fluorosis and skeletal issues.

Application: Researchers have explored novel adsorbents for defluorination, including metal-based adsorbents, natural adsorbents, and nanomaterials. Notably, cerium-aluminum bimetallic oxides have shown promising fluorine removal ability . These materials adsorb fluoride ions effectively, and their physicochemical properties contribute to efficient defluorination.

Future Directions: The coupling of adsorption methods with chemical precipitation, filtration, and super-magnetic separation can treat high concentrations of fluoride wastewater. By selecting appropriate process combinations, high-efficiency defluorination in water can be achieved. However, practical challenges in using these materials still need to be addressed.

Conclusion

4-Ethylthiazole-2-sulfonyl fluoride remains an intriguing compound with diverse applications. While its primary use lies in water treatment, its potential extends to various scientific fields. Further research will unlock its full capabilities and address practical challenges.

Zhao, M.-M., Wang, Q., Krua, L. S. N., Yi, R.-N., Zou, R.-J., Li, X.-Y., & Huang, P. (2023). Application Progress of New Adsorption Materials for Removing Fluorine from Water. Water, 15(4), 646. DOI: 10.3390/w15040646

Mécanisme D'action

Safety and Hazards

The safety data sheet for 4-Ethylthiazole-2-sulfonyl fluoride indicates that it has hazard statements H302, H312, H314, H332, H335 . These statements correspond to hazards related to harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation respectively .

Orientations Futures

Fluorine has proven to be remarkably successful in drug development programmes, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . The unique properties of fluorine contribute to its versatility, and its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .

Propriétés

IUPAC Name |

4-ethyl-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCFLFYHQDHVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)

![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)

![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)